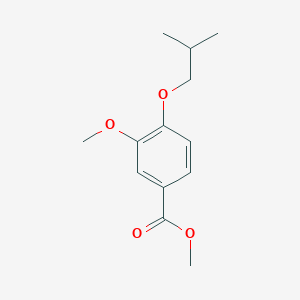![molecular formula C39H34N2O5 B7962110 methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate](/img/structure/B7962110.png)
methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base.
Trt Protection: The carboxyl group is protected by triphenylmethyl chloride in the presence of an acid catalyst.
Esterification: The protected amino acid undergoes esterification with methanol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production often scales up the laboratory methods with optimizations:
Use of automated peptide synthesizers.
Employing large-scale reactors for protection and esterification.
Ensuring purity through advanced purification techniques like HPLC.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate typically involves a multi-step process:
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: Rarely undergoes direct oxidation or reduction due to protective groups.
Substitution Reactions: Involves nucleophilic substitution mainly for the removal of protective groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used.
Trt Deprotection: Acidic conditions, such as TFA in dichloromethane.
Major Products
Upon deprotection, the major products are the free amino acids, crucial intermediates in peptide synthesis.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used for protecting functional groups during the synthesis of complex peptides.
Biology
Protein Studies: Essential in creating peptides that are used to study protein functions and interactions.
Medicine
Drug Development: Aids in the development of peptide-based drugs by ensuring the integrity of functional groups during synthesis.
Industry
Chemical Manufacturing: Utilized in the production of complex organic compounds.
Mechanism of Action
The mechanism primarily involves the protection and deprotection of functional groups:
Protection: The compound stabilizes sensitive amine and carboxyl groups during multi-step synthesis.
Deprotection: Specific reagents cleave the protective groups to release the active amino acid or peptide.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(tert-butoxycarbonyl)amino]-3-[(tert-butyl)carbamoyl]propanoate:
Uniqueness: Fmoc and Trt groups are more stable and provide better protection during peptide synthesis.
Methyl (2S)-2-{[(benzyloxycarbonyl)amino]-3-[(benzyl)carbamoyl]propanoate:
Uniqueness: Fmoc and Trt groups are easier to remove selectively compared to benzyl and benzyloxycarbonyl groups.
In essence, methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(triphenylmethyl)carbamoyl]propanoate plays a crucial role in modern synthetic chemistry, enabling the efficient construction of complex peptides and proteins.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c1-45-37(43)35(40-38(44)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)25-36(42)41-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,44)(H,41,42)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWWKEKFRHXRCG-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7962031.png)
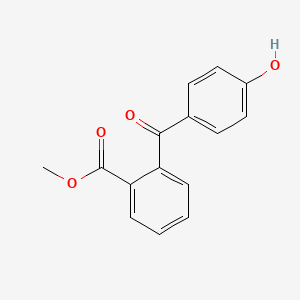
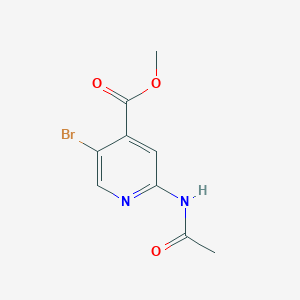
![1-Benzyl 4-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B7962054.png)
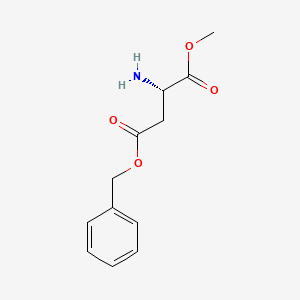
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B7962065.png)
![Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoate](/img/structure/B7962066.png)
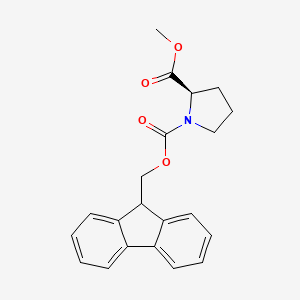
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7962095.png)
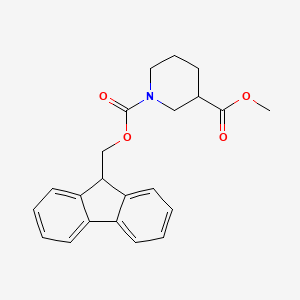
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate](/img/structure/B7962101.png)
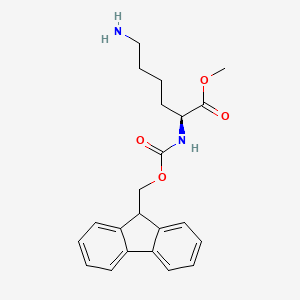
![4-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B7962111.png)
